Methyl 6-vinylpyrimidine-4-carboxylate

Description

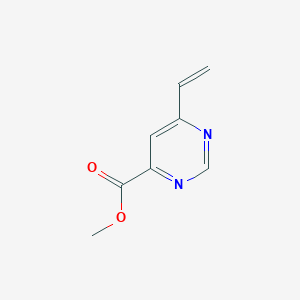

Methyl 6-vinylpyrimidine-4-carboxylate is a heterocyclic organic compound featuring a pyrimidine ring substituted with a vinyl group at the 6-position and a methyl ester at the 4-position. Pyrimidine derivatives are pivotal in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and electronic properties.

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

methyl 6-ethenylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C8H8N2O2/c1-3-6-4-7(8(11)12-2)10-5-9-6/h3-5H,1H2,2H3 |

InChI Key |

FPIWKFKYCWHATA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=NC(=C1)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings

Reactivity :

- The vinyl group in this compound confers higher reactivity compared to methoxy or thioether substituents in analogs like the compound from . For instance, vinyl groups participate in Diels-Alder reactions or polymerization, whereas methoxy groups are electron-donating but less reactive .

- Thioether-containing analogs (e.g., 2-methylsulfanyl derivatives) exhibit greater chemical stability due to sulfur’s electronegativity and resistance to hydrolysis .

Spectroscopic Properties :

- 1H NMR : Methyl esters typically show signals near δ 3.6–3.8 ppm for the methoxy group (e.g., methyl shikimate ). The vinyl group in this compound would display characteristic alkene protons (δ 5.0–6.5 ppm), absent in methoxy or thioether analogs.

- 13C NMR : The ester carbonyl (δ 165–175 ppm) is consistent across analogs, but pyrimidine ring carbons (δ 150–160 ppm) differ from terpene-based esters (e.g., sandaracopimaric acid methyl ester ).

Thermal and Solubility Behavior: Diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) are highly hydrophobic and thermally stable, making them suitable for resin applications . this compound likely has moderate solubility in polar solvents (e.g., DMSO, acetone) due to its aromatic ring and ester group, similar to methyl shikimate .

Safety and Handling: Limited safety data exist for this compound. However, analogs like the thioether derivative in require precautions against inhalation and skin contact, suggesting similar handling protocols for the vinyl compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.